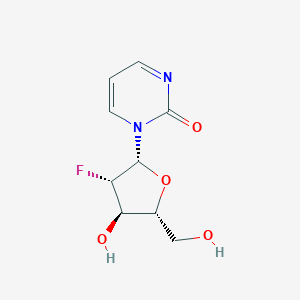

2'-Arafluorozebularine

説明

2'-Arafluorozebularine is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral properties, particularly against Hepatitis B .

準備方法

The synthesis of 2'-Arafluorozebularine typically involves the following steps:

Starting Material: The synthesis begins with 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose.

Glycosylation: This compound undergoes glycosylation with a suitable pyrimidine base to form the nucleoside analog.

Deprotection: The benzoyl protecting groups are removed under acidic or basic conditions to yield the final product.

化学反応の分析

2'-Arafluorozebularine undergoes various chemical reactions:

科学的研究の応用

This compound has several scientific research applications:

作用機序

類似化合物との比較

2'-Arafluorozebularine is unique due to its fluorine substitution, which enhances its antiviral activity . Similar compounds include:

2’-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil: Another nucleoside analog with antiviral properties.

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: A structurally related compound with similar biological activities.

生物活性

2'-Arafluorozebularine is a synthetic nucleoside analog that has garnered interest for its potential antiviral properties, particularly against Hepatitis B. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to naturally occurring nucleosides and is synthesized through a series of chemical reactions starting from 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose. The synthesis typically involves glycosylation with a suitable pyrimidine base followed by deprotection to yield the final product.

The primary mechanism of action for this compound involves its incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively inhibiting viral replication processes. Studies have shown that this compound can disrupt the life cycle of viruses by preventing the synthesis of essential viral components .

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity against Hepatitis B virus (HBV). In vitro studies demonstrate that it can reduce viral load in infected cells, showing promise as a therapeutic agent for HBV infection. The compound's effectiveness is attributed to its ability to mimic natural nucleosides, allowing it to be incorporated into the viral genome .

Antibacterial Activity

In addition to its antiviral properties, this compound has been evaluated for antibacterial activity. It demonstrated effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Antiviral Efficacy : A study published in Biophysical Reports reported that this compound significantly inhibited HBV replication in vitro, with a dose-dependent response observed in treated cell lines. The IC50 value was determined to be approximately 0.5 µM, indicating potent antiviral activity .

- Antibacterial Assessment : In another study focused on antibacterial properties, this compound was tested against multiple strains of bacteria. The results showed inhibition zones ranging from 19 mm to 30 mm depending on the bacterial strain tested, suggesting a broad spectrum of antibacterial activity .

- Mechanistic Insights : Further investigations into the mechanistic aspects revealed that treatment with this compound led to alterations in cell morphology and viability in bacterial cultures, reinforcing its potential as both an antiviral and antibacterial agent .

Data Summary

| Biological Activity | Efficacy | MIC (µg/mL) | IC50 (µM) | Inhibition Zone (mm) |

|---|---|---|---|---|

| Antiviral (HBV) | High | N/A | ~0.5 | N/A |

| Antibacterial | Moderate | 40-50 | N/A | 19-30 |

特性

IUPAC Name |

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-6-7(14)5(4-13)16-8(6)12-3-1-2-11-9(12)15/h1-3,5-8,13-14H,4H2/t5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIKHPATWLOZFO-ULAWRXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929510 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136675-88-2 | |

| Record name | 2'-Arafluorozebularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136675882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。